N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 355435-20-0
VCID: VC7284516
InChI: InChI=1S/C16H21N3O2S/c1-11(2)10-16(14-8-6-5-7-9-14)19(13(4)21)18-15(22-16)17-12(3)20/h5-9,11H,10H2,1-4H3,(H,17,18,20)
SMILES: CC(C)CC1(N(N=C(S1)NC(=O)C)C(=O)C)C2=CC=CC=C2
Molecular Formula: C16H21N3O2S
Molecular Weight: 319.42

N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

CAS No.: 355435-20-0

Cat. No.: VC7284516

Molecular Formula: C16H21N3O2S

Molecular Weight: 319.42

* For research use only. Not for human or veterinary use.

N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide - 355435-20-0

Specification

CAS No. 355435-20-0
Molecular Formula C16H21N3O2S
Molecular Weight 319.42
IUPAC Name N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C16H21N3O2S/c1-11(2)10-16(14-8-6-5-7-9-14)19(13(4)21)18-15(22-16)17-12(3)20/h5-9,11H,10H2,1-4H3,(H,17,18,20)
Standard InChI Key LEUXBQKZVVGWSP-UHFFFAOYSA-N
SMILES CC(C)CC1(N(N=C(S1)NC(=O)C)C(=O)C)C2=CC=CC=C2

Introduction

N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This specific compound incorporates a 2-methylpropyl group and a phenyl ring attached to the thiadiazole core, which is further functionalized with an acetyl group and an acetamide moiety.

Chemical Formula and Molecular Weight

  • Molecular Formula: C16H21N3O2S

  • Molecular Weight: 319.4 g/mol

Structural Features

The compound features a 1,3,4-thiadiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of a 2-methylpropyl group and a phenyl ring attached to the thiadiazole core provides additional structural complexity. The acetyl group and acetamide moiety further contribute to its functional diversity.

Synthesis and Characterization

The synthesis of N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step reactions. While specific synthesis protocols for this compound are not detailed in the available literature, general methods for thiadiazole derivatives often involve condensation reactions and nucleophilic substitutions.

Biological Activities

Thiadiazole derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. While specific biological activity data for N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide are not available, related compounds have shown promising results in various bioassays.

Anticancer Activity

Some thiadiazole derivatives have demonstrated significant anticancer activity, particularly against specific cancer cell lines. For instance, compounds with similar structural motifs have shown efficacy in inhibiting the growth of cancer cells .

Antibacterial Activity

Thiadiazoles are also recognized for their antibacterial properties. Compounds containing carboxamide and thiadiazole moieties have exhibited potent inhibitory activities against various bacterial strains .

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